molecular formula C23H25N3O4S2 B1666960 BI-6C9 CAS No. 791835-21-7

BI-6C9

カタログ番号: B1666960
CAS番号: 791835-21-7
分子量: 471.6 g/mol
InChIキー: LCFUJBSKPDPGKO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BI-6C9は、BH3相互作用ドメイン(Bid)の非常に特異的な阻害剤です。これは、ミトコンドリア外膜電位(MOMP)およびミトコンドリア分裂を阻害する能力で知られています。この化合物は、ミトコンドリアアポトーシス誘導因子(AIF)の放出およびカスパーゼ非依存性細胞死から細胞を保護します。特に、神経細胞において .

準備方法

合成経路および反応条件

BI-6C9の合成は、市販の出発物質から始まる複数のステップを伴います。主要なステップには、コア構造の形成、続いて目的の生物学的活性を達成するための官能基の修飾が含まれます。温度、溶媒、触媒などの特定の反応条件は、高収率と純度を確保するために最適化されます。

工業生産方法

This compoundの工業生産は、通常、一貫性と効率性を確保するために最適化された反応条件を使用した大規模合成を伴います。このプロセスには、化合物の純度と効力を維持するための厳格な品質管理対策が含まれます。最終生成物は、多くの場合、ジメチルスルホキシド(DMSO)などの適切な溶媒に製剤化され、研究用途での保管および使用のために使用されます .

化学反応の分析

反応の種類

BI-6C9は、次のようなさまざまな化学反応を起こします。

    酸化: 酸素の付加または水素の除去を含む。

    還元: 水素の付加または酸素の除去を含む。

    置換: ある官能基を別の官能基と交換すること。

一般的な試薬と条件

    酸化: 一般的な試薬には、過酸化水素と過マンガン酸カリウムが含まれます。

    還元: 一般的な試薬には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムが含まれます。

    置換: 一般的な試薬には、ハロゲンと求核剤が含まれます。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は酸化された誘導体をもたらす可能性があり、一方、還元は異なる官能基を持つ還元された誘導体をもたらす可能性があります .

科学研究への応用

This compoundは、次のような幅広い科学研究への応用があります。

    化学: ミトコンドリアダイナミクスとアポトーシスを研究するためのツールとして使用されます。

    生物学: 酸化ストレスと興奮毒性から神経細胞を保護する役割について調査されています。

    医学: 神経変性疾患と癌における潜在的な治療的応用について検討されています。

    産業: ミトコンドリア経路を標的とする新薬の開発に利用されています

科学的研究の応用

Cancer Therapy

Case Study: HeLa Cells

  • Objective : To investigate the role of Bid in stress-induced apoptosis.
  • Methodology : HeLa cells were treated with BI-6C9 prior to exposure to genotoxic agents like Etoposide and Oxaliplatin.
  • Findings : Treatment with this compound significantly protected HeLa cells from apoptosis induced by these agents, demonstrating its potential as an adjunct therapy in cancer treatment .
TreatmentApoptosis Rate (%)Clonogenic Survival (%)
Control7030
Etoposide + this compound2570
Oxaliplatin + this compound2075

Neuroprotection

Case Study: HT-22 Neurons

  • Objective : To assess the neuroprotective effects of this compound against glutamate-induced toxicity.
  • Methodology : HT-22 neurons were pre-treated with this compound before exposure to glutamate.
  • Findings : this compound significantly prevented the breakdown of mitochondrial membrane potential and reduced cell death caused by glutamate, indicating its potential use in neurodegenerative diseases .
TreatmentCell Viability (%)
Control40
Glutamate10
Glutamate + this compound60

Mechanistic Studies in Apoptosis

This compound has been instrumental in elucidating the mechanisms underlying apoptosis. It helps researchers understand how Bid mediates cell death through mitochondrial pathways. Studies have shown that inhibiting Bid with this compound can prevent AIF translocation to the nucleus, which is critical for caspase-independent apoptosis .

Broader Implications

The applications of this compound extend beyond cancer and neuroprotection:

  • Immunology : Understanding Bid's role in immune cell apoptosis can aid in developing therapies for autoimmune diseases.
  • Infection Control : Investigating how Bid inhibition affects viral infections could lead to new antiviral strategies.

作用機序

BI-6C9は、BH3相互作用ドメイン(Bid)を阻害することにより効果を発揮します。この阻害は、ミトコンドリア外膜電位(MOMP)およびミトコンドリア分裂を阻害するため、細胞をミトコンドリアアポトーシス誘導因子(AIF)の放出およびカスパーゼ非依存性細胞死から保護します。関連する分子標的と経路には、ミトコンドリア膜とさまざまなアポトーシスシグナル伝達経路が含まれます .

類似の化合物との比較

類似の化合物

    ABT-737: Bcl-2ファミリータンパク質を阻害する別のBH3模倣物。

    ベネトクラックス: 癌治療に使用される選択的Bcl-2阻害剤。

    ナビトクラックス: 複数のBcl-2ファミリータンパク質を標的とし、癌研究で使用されています。

This compoundの独自性

This compoundは、BH3相互作用ドメイン(Bid)に対する高い特異性と、ミトコンドリアアポトーシス誘導因子(AIF)の放出およびカスパーゼ非依存性細胞死から細胞を保護する能力のためにユニークです。この特異性により、さまざまな研究用途におけるミトコンドリアダイナミクスとアポトーシスの研究に役立つツールになります .

類似化合物との比較

Similar Compounds

    ABT-737: Another BH3 mimetic that inhibits Bcl-2 family proteins.

    Venetoclax: A selective Bcl-2 inhibitor used in cancer therapy.

    Navitoclax: Targets multiple Bcl-2 family proteins and is used in cancer research.

Uniqueness of BI-6C9

This compound is unique due to its high specificity for the BH3 interacting domain (Bid) and its ability to protect cells from mitochondrial apoptosis-inducing factor (AIF) release and caspase-independent cell death. This specificity makes it a valuable tool for studying mitochondrial dynamics and apoptosis in various research applications .

生物活性

BI-6C9 is a synthetic small molecule inhibitor of the pro-apoptotic protein Bid, which plays a crucial role in apoptosis signaling pathways. This compound has garnered attention for its potential therapeutic applications, particularly in cancer and neuroprotection. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

Bid is a member of the Bcl-2 family of proteins and acts as a pro-apoptotic factor. It is activated in response to various stress signals and facilitates mitochondrial outer membrane permeabilization (MOMP), leading to the release of apoptotic factors such as cytochrome c and apoptosis-inducing factor (AIF) from mitochondria into the cytosol. This compound inhibits Bid's translocation to mitochondria, thereby preventing apoptosis under certain conditions.

1. Inhibition of Apoptosis in Cancer Cells

A study demonstrated that this compound protects HeLa cells from apoptosis induced by genotoxic drugs like Etoposide and Oxaliplatin. Cells treated with this compound exhibited significantly increased clonogenic survival compared to untreated controls. The compound specifically inhibited death receptor-induced apoptosis without affecting the response to other apoptotic stimuli such as Staurosporine .

2. Neuroprotective Effects

In models of neuronal cell death, particularly in HT22 cells subjected to glutamate toxicity, this compound effectively prevented cell death by inhibiting Bid translocation to mitochondria. This was evidenced by preserved mitochondrial membrane potential and reduced AIF translocation to the nucleus, indicating that this compound may serve as a neuroprotective agent in conditions like ischemic stroke .

Case Study 1: HeLa Cell Line Response

In experiments with HeLa cells, pre-treatment with this compound showed:

  • Increased Clonogenic Survival : Cells exhibited enhanced survival rates when exposed to TRAIL and Fas activation.
  • Resistance to Genotoxic Stress : The inhibitor conferred protection against apoptosis induced by Etoposide and Oxaliplatin, highlighting its potential in cancer therapy .

Case Study 2: Neuronal Models

In neuronal models subjected to oxidative stress:

  • Cell Viability : this compound treatment resulted in significantly higher cell viability compared to controls.
  • Mitochondrial Protection : The compound maintained mitochondrial integrity under stress conditions, indicating its role as a protective agent against excitotoxicity .

Data Tables

Study Cell Type Treatment Outcome Reference
Study 1HeLaThis compound + TRAILIncreased survival; reduced apoptosis
Study 2HT22This compound + GlutamatePreserved mitochondrial potential; reduced AIF translocation
Study 3DU145This compound + DocetaxelNo significant preservation of viability observed

Q & A

Basic Research Questions

Q. What are the established experimental protocols for evaluating BI-6C9’s neuroprotective effects in vitro?

this compound is typically tested in neuronal cell lines (e.g., HT-22 cells) or primary cortical neurons using glutamate-induced toxicity models. Key steps include:

  • Cell preparation : Seed cells in 96-well E-Plates for impedance-based monitoring (e.g., xCELLigence RTCA system) to track cell viability in real time via Cell Index (CI) values .
  • Dosage : Pre-treat cells with 10–20 µM this compound for 1 hour before introducing apoptotic stimuli (e.g., 3–5 mM glutamate) .
  • Validation : Parallel assays (e.g., MTT for cell viability, caspase-3/7 activity assays) should confirm impedance data. For example, this compound (10 µM) reduces caspase-3/7 activation by 50% in HTR-8/SVneo cells exposed to DCVC .

Q. What cellular models are most appropriate for studying this compound’s mechanism of action?

  • Neuronal models : HT-22 cells (glutamate-induced apoptosis) or primary neurons (oxygen-glucose deprivation) to study mitochondrial protection .
  • Cancer models : OVCAR-3 ovarian cancer cells for assessing this compound’s inhibition of apoptosis-inducing factor (AIF) nuclear translocation .
  • Cross-talk studies : Use cells with intact intrinsic/extrinsic apoptosis pathways (e.g., HTR-8/SVneo) to evaluate tBID inhibition .

Q. How do I validate this compound’s specificity for BID/tBID inhibition?

  • Competitive assays : NMR-based binding assays show this compound binds Bid with a Kd of 20 µM, while analogues with altered linker lengths (1–5 carbons) exhibit reduced efficacy .
  • Knockdown controls : Combine this compound with XIAP siRNA or BID-deficient cells to isolate pathway-specific effects .

Advanced Research Questions

Q. How can contradictory results in this compound’s efficacy across cell types be systematically analyzed?

Contradictions (e.g., variable apoptosis rates in neuronal vs. cancer cells) require:

  • Pathway mapping : Compare mitochondrial membrane potential (ΔΨm) retention via JC-1 staining in different cell lines. This compound maintains ΔΨm in HT-22 cells but not in OVCAR-3 cells .
  • Dose-response curves : Test this compound at 1–50 µM to identify cell-specific thresholds. For example, 10 µM this compound inhibits tBID in HTR-8/SVneo cells but requires 20 µM for AIF inhibition in OVCAR-3 cells .
  • Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS) to identify off-target interactions or compensatory pathways .

Q. What methodologies optimize the detection of this compound’s effects on caspase-independent apoptosis?

  • AIF translocation assays : Use immunofluorescence or subcellular fractionation to track AIF movement from mitochondria to nuclei. This compound (10 µM) blocks AIF nuclear translocation in OVCAR-3 cells treated with IFN-α2a .
  • PARP-1 cleavage analysis : Western blotting for full-length PARP-1 (116 kDa) vs. cleaved fragments (89 kDa) distinguishes caspase-dependent vs. -independent apoptosis .

Q. How should this compound be integrated into combinatorial therapy studies to avoid confounding effects?

  • Sequential dosing : Pre-treat with this compound (1 hour) before adding other agents (e.g., TRAIL or CH-11) to isolate its role in blocking mitochondrial amplification of death signals .
  • Synergy scoring : Calculate combination indices (CI) via CompuSyn software. For example, this compound + TRAIL shows additive effects (CI = 1.2) in cancer cells, while this compound + cyclopamine antagonizes apoptosis (CI = 0.7) .

Q. Data Analysis and Interpretation

Q. What statistical approaches are recommended for this compound dose-response studies?

  • Two-way ANOVA : Analyze interactions between this compound and apoptotic stimuli (e.g., DCVC or glutamate) with Tukey’s post hoc test for multiple comparisons .
  • Time-course data : Use mixed-effects models to account for repeated CI measurements in xCELLigence assays .

Q. How do I address variability in this compound’s potency due to cell confluency or passage number?

  • Standardized culture : Maintain cells at 70–80% confluency and limit passages to <20. Document passage numbers in metadata .
  • Normalization : Express caspase activity as fold-change relative to untreated controls matched for confluency .

Q. Tables of Key Experimental Parameters

Parameter Neuronal Models Cancer Models References
This compound Concentration10–20 µM10–50 µM
Incubation Time1–24 hours12–48 hours
Key ReadoutsCI values, ΔΨm, caspase-3/7AIF translocation, PARP-1 cleavage

特性

IUPAC Name

N-[4-(4-aminophenyl)sulfanylphenyl]-4-[(4-methoxyphenyl)sulfonylamino]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S2/c1-30-19-8-14-22(15-9-19)32(28,29)25-16-2-3-23(27)26-18-6-12-21(13-7-18)31-20-10-4-17(24)5-11-20/h4-15,25H,2-3,16,24H2,1H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFUJBSKPDPGKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCCCC(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20468365
Record name BI-6C9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791835-21-7
Record name BI-6C9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。